2-Bromacetamid

Übersicht

Beschreibung

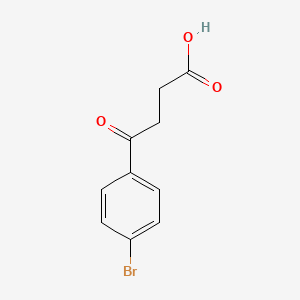

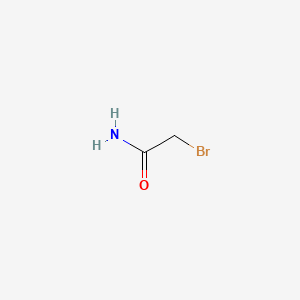

2-Bromoacetamide is a chemical compound with the molecular formula C₂H₄BrNO. It is commonly used as a brominating agent and an oxidizing agent for primary and secondary alcohols . The compound has a molecular weight of 137.96 g/mol and is known for its applications in various chemical reactions and industrial processes .

Wissenschaftliche Forschungsanwendungen

2-Bromacetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Verbindungen verwendet.

Biologie: Es wird in der Untersuchung der Enzymkinetik und der Proteinmodifikation verwendet.

Medizin: Es dient als Vorläufer für die Synthese von Pharmazeutika und biologisch aktiven Verbindungen.

Industrie: Es wird bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, als Bromierungs- und Oxidationsmittel zu wirken. Es zielt auf bestimmte molekulare Stellen ab, wie z. B. Hydroxylgruppen in Alkoholen, was zu deren Oxidation führt. Das Bromatom in this compound kann auch an Substitutionsreaktionen teilnehmen, bei denen es durch andere Nukleophile ersetzt wird .

Ähnliche Verbindungen:

Bromaessigsäure: Ähnlich in der Struktur, aber enthält eine Carbonsäuregruppe anstelle einer Amidgruppe.

Bromacetylbromid: Enthält zwei Bromatome und ist reaktiver als this compound.

Chloracetamid: Enthält ein Chloratom anstelle eines Bromatoms, was zu unterschiedlicher Reaktivität und Anwendung führt.

Einzigartigkeit: this compound ist aufgrund seiner Doppelfunktion als Bromierungs- und Oxidationsmittel einzigartig. Seine spezifische Reaktivität mit Alkoholen und seine Fähigkeit, an Substitutionsreaktionen teilzunehmen, machen es zu einem wertvollen Reagenz in der organischen Synthese .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromoacetamide can be synthesized through the reaction of ethyl bromoacetate with ammonia. The process involves the following steps :

- Ethyl bromoacetate is added to a three-neck flask equipped with mechanical stirring, a thermometer, and a separatory funnel.

- The mixture is cooled to -10°C using an ice-salt bath.

- A 10% ammonia solution is slowly added to the mixture while maintaining the temperature below -5°C.

- After the addition is complete, the mixture is stirred for an additional hour.

- The resulting crystals are filtered, washed with ether, and dried to obtain 2-Bromoacetamide.

Industrial Production Methods: Industrial production of 2-Bromoacetamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Bromacetamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Oxidationsreaktionen: Es wirkt als Oxidationsmittel für primäre und sekundäre Alkohole.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Häufige Nukleophile sind Hydroxidionen, Amine und Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Wasser oder Alkoholen durchgeführt.

Hauptprodukte:

Substitutionsreaktionen: Die Hauptprodukte hängen vom verwendeten Nukleophil ab. Beispielsweise ist das Produkt mit Hydroxidionen Acetamid.

Oxidationsreaktionen: Die Hauptprodukte sind die entsprechenden oxidierten Formen der Alkohole.

Wirkmechanismus

The mechanism of action of 2-Bromoacetamide involves its ability to act as a brominating and oxidizing agent. It targets specific molecular sites, such as hydroxyl groups in alcohols, leading to their oxidation. The bromine atom in 2-Bromoacetamide can also participate in substitution reactions, where it is replaced by other nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Bromoacetic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

Bromoacetyl Bromide: Contains two bromine atoms and is more reactive than 2-Bromoacetamide.

Chloroacetamide: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.

Uniqueness: 2-Bromoacetamide is unique due to its dual role as a brominating and oxidizing agent. Its specific reactivity with alcohols and its ability to participate in substitution reactions make it a valuable reagent in organic synthesis .

Eigenschaften

IUPAC Name |

2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIKUQOUMZUFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058456 | |

| Record name | Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-57-8 | |

| Record name | Bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G598E5OYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Bromoacetamide acts as an alkylating agent, primarily targeting nucleophilic groups like the sulfur atom in cysteine residues or the N7 position of guanine in DNA. [] This alkylation can disrupt protein structure and function or interfere with DNA replication and transcription. [, ] For instance, 2-bromoacetamide inactivates horse liver alcohol dehydrogenase, likely by reacting with amino groups in the active site. [] In the hairpin ribozyme, it alkylates G8, suggesting its role in active site chemistry and potentially as a general base. []

ANone:

- Spectroscopic data:

- IR: Characteristic peaks for amide and C-Br bonds. []

- 1H NMR: Provides information on the chemical environment of hydrogen atoms in the molecule. [, ]

- 13C NMR: Provides information on the chemical environment of carbon atoms in the molecule. []

- EI-MS: Used for molecular weight determination and fragmentation pattern analysis. [, , , ]

A: 2-Bromoacetamide is commonly used as a reagent in organic synthesis. [, , , ] Its stability and compatibility depend on specific conditions:

- Anhydrous conditions: Important for reactions involving 2-Bromoacetamide derivatives like N-(4-[18F]fluorobenzyl)-2-bromoacetamide. []

- Solvent compatibility: Soluble in various organic solvents like acetonitrile, methanol, and dimethylformamide. [, , ]

- Oligonucleotide labeling: N-(4-[18F]fluorobenzyl)-2-bromoacetamide is utilized for radiolabeling oligonucleotides for PET imaging. [, , , , ]

- Crosslinking agent: Can facilitate the formation of covalent bonds between molecules, particularly in biological systems. [, ]

ANone: Computational methods contribute to understanding 2-Bromoacetamide derivatives' interactions with biological targets:

- Molecular docking: Predicts the binding mode and affinity of 2-Bromoacetamide-containing compounds within the active sites of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. []

- QSAR models: Can be developed to correlate the structure of 2-Bromoacetamide derivatives with their biological activities. []

ANone: Modifications to the 2-Bromoacetamide structure influence its reactivity and biological properties:

- Halogen substitution: The type of halogen atom (e.g., bromine, chlorine) can affect the reactivity and selectivity of the molecule. []

- N-substitution: Introducing various aryl/aralkyl groups to the nitrogen atom significantly influences the biological activity of the resulting acetamide derivatives. [, , , , ]

A: While specific information on 2-Bromoacetamide formulation is limited in the provided research, it's clear that maintaining anhydrous conditions is crucial for the stability of its derivatives, particularly those used in radiolabeling. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.